molecular formula C13H14O3 B14548130 3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid CAS No. 61713-02-8

3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid

Cat. No.: B14548130
CAS No.: 61713-02-8
M. Wt: 218.25 g/mol
InChI Key: HQMUGOXNZPYLLK-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid is an organic compound with the molecular formula C12H14O3 It is characterized by a phenyl group substituted with a methyl group at the para position, attached to a pentanoic acid chain with a double bond and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid typically involves the condensation of 4-methylbenzaldehyde with a suitable ketone precursor under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-methylbenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: this compound can be oxidized to form this compound derivatives with additional carboxyl groups.

    Reduction: Reduction yields 3-[(4-Methylphenyl)methylidene]-4-hydroxypentanoic acid.

    Substitution: Substitution reactions yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The presence of the ketone and carboxylic acid groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzaldehyde: A precursor in the synthesis of 3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid.

    4-Methylacetophenone: Similar in structure but lacks the carboxylic acid group.

    3-[(4-Methylphenyl)methylidene]-2,4-pentanedione: Similar structure with two ketone groups.

Uniqueness

This compound is unique due to the presence of both a ketone and a carboxylic acid group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industrial applications.

Properties

CAS No.

61713-02-8

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-[(4-methylphenyl)methylidene]-4-oxopentanoic acid

InChI

InChI=1S/C13H14O3/c1-9-3-5-11(6-4-9)7-12(10(2)14)8-13(15)16/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

HQMUGOXNZPYLLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(CC(=O)O)C(=O)C

Origin of Product

United States

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